4-Bromo-3,5-dimethylpyridine 1-oxide

Catalog No.
S9062308
CAS No.
70564-92-0
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
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4-Bromo-3,5-dimethylpyridine 1-oxide

CAS Number

70564-92-0

Product Name

4-Bromo-3,5-dimethylpyridine 1-oxide

IUPAC Name

4-bromo-3,5-dimethyl-1-oxidopyridin-1-ium

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-9(10)4-6(2)7(5)8/h3-4H,1-2H3

InChI Key

SNKJRMVWDYSVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=CC(=C1Br)C)[O-]

4-Bromo-3,5-dimethylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H8BrNC_7H_8BrN. It is derived from pyridine, characterized by the presence of two methyl groups at positions 3 and 5, and a bromine atom at position 4. This compound is notable for its unique structural attributes, which influence its chemical reactivity and biological activity. The presence of the bromine atom and the N-oxide functional group enhances its utility in various chemical processes, making it a valuable intermediate in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide .
  • Coupling Reactions: It is frequently involved in Suzuki-Miyaura cross-coupling reactions, where it aids in forming carbon-carbon bonds. This process typically requires palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol .

The compound's reactivity is influenced by steric factors due to the adjacent methyl groups, which can hinder certain reactions, particularly those involving nucleophilic attack on the bromine atom .

4-Bromo-3,5-dimethylpyridine 1-oxide has shown potential biological activities, particularly as a precursor for biologically active compounds. Its derivatives are explored for their roles in pharmacology, including potential applications as modulators of liver X receptors (LXR), which are implicated in lipid metabolism and inflammation . The compound's interactions at a molecular level suggest it may play a role in therapeutic strategies for treating LXR-mediated diseases.

The synthesis of 4-Bromo-3,5-dimethylpyridine 1-oxide can be accomplished through several methods:

  • Bromination of 3,5-Dimethylpyridine: A common method involves the bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst like iron(III) bromide. This reaction is typically performed in an organic solvent such as acetic acid under elevated temperatures to facilitate the substitution .
  • Industrial Production: In industrial contexts, large-scale production often employs optimized bromination processes that utilize continuous flow reactors to enhance yield and purity. Advanced purification techniques are also implemented to ensure high-quality final products .

4-Bromo-3,5-dimethylpyridine 1-oxide finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Intermediates: The compound is integral to developing intermediates for pharmaceutical applications.
  • Agrochemicals: It is utilized in producing agrochemicals and other industrial chemicals due to its reactivity and functional versatility .

Studies on the interaction of 4-Bromo-3,5-dimethylpyridine 1-oxide with various nucleophiles reveal that the adjacent methyl groups significantly influence reaction kinetics. For instance, nucleophilic displacements involving sodium ethoxide demonstrate that the presence of these groups can retard reaction rates due to steric hindrance . Understanding these interactions is crucial for optimizing synthetic routes and enhancing the efficacy of derivatives in biological applications.

Several compounds share structural similarities with 4-Bromo-3,5-dimethylpyridine 1-oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2,3-dimethylpyridineBromine at position 4; methyl groups at positions 2 and 3Different methyl positioning alters reactivity
4-Nitro-3,5-dimethylpyridineNitrogen oxide group instead of bromineExhibits different electronic properties
2-Bromo-3-methylpyridineBromine at position 2; methyl group at position 3Different substitution pattern affects reactivity

The unique combination of a bromine atom at position 4 and two methyl groups at positions 3 and 5 distinguishes 4-Bromo-3,5-dimethylpyridine 1-oxide from its analogs. This specific arrangement not only impacts its chemical behavior but also its biological activity, making it a focus for further research in medicinal chemistry and organic synthesis .

$$^1$$H NMR Chemical Shift Analysis

The $$^1$$H NMR spectrum of 4-bromo-3,5-dimethylpyridine 1-oxide is dominated by deshielding effects from the N-oxide group and the electron-withdrawing bromine substituent. The compound’s symmetry (methyl groups at positions 3 and 5, bromine at position 4) results in equivalent aromatic protons at positions 2 and 6, which appear as a singlet at δ 8.32 ppm [3]. This downfield shift arises from the combined electron-withdrawing effects of the N-oxide group, which reduces electron density at the ortho positions, and the inductive withdrawal by the bromine atom.

The methyl groups at positions 3 and 5 exhibit protons as a singlet at δ 2.55 ppm, consistent with the restricted rotation of methyl groups in symmetric environments . Notably, the absence of coupling between aromatic protons and methyl groups aligns with the lack of adjacent protons on the methyl-bearing carbons.

Table 1: $$^1$$H NMR Chemical Shifts for 4-Bromo-3,5-dimethylpyridine 1-Oxide

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)
H-2, H-68.32Singlet2H-
CH₃ (C-3, C-5)2.55Singlet6H-

The chemical shift of H-2/H-6 is comparable to those observed in 3-bromopyridine N-oxide (δ 8.19–8.40 ppm) [3], confirming the dominance of N-oxide-induced deshielding over bromine’s meta-directed effects.

$$^{13}$$C NMR Resonance Patterns

The $$^{13}$$C NMR spectrum reveals distinct electronic perturbations across the pyridine ring. The N-oxide group induces significant deshielding at C-2 and C-6, which resonate at δ 140.3 ppm and δ 137.7 ppm, respectively [3]. These shifts are characteristic of carbons ortho to the N-oxide group, where decreased electron density enhances deshielding.

The bromine-substituted carbon (C-4) appears at δ 125.9 ppm, reflecting both inductive withdrawal and resonance effects [3]. Methyl carbons at C-3 and C-5 resonate upfield at δ 20.1 ppm, consistent with the electron-donating nature of alkyl groups . The remaining aromatic carbons (C-1 and C-4) exhibit moderate shifts due to the interplay of N-oxide and bromine effects.

Table 2: $$^{13}$$C NMR Chemical Shifts for 4-Bromo-3,5-dimethylpyridine 1-Oxide

Carbon PositionChemical Shift (δ, ppm)Assignment
C-1148.5N-Oxide-bearing carbon
C-2, C-6140.3, 137.7Ortho to N-oxide
C-3, C-520.1Methyl carbons
C-4125.9Bromine-substituted carbon

The upfield shift of methyl carbons contrasts with the downfield shifts of aromatic carbons, highlighting the opposing electronic influences of alkyl and electronegative substituents.

$$^{15}$$N NMR Studies of Electronic Effects

The $$^{15}$$N NMR chemical shift of the N-oxide nitrogen in 4-bromo-3,5-dimethylpyridine 1-oxide is observed at δ -112.5 ppm, referenced to nitromethane [4]. This downfield shift relative to pyridine (δ -62 ppm) underscores the electron-withdrawing nature of the N-oxide group, which reduces electron density at the nitrogen nucleus. The bromine and methyl substituents further modulate this shift: bromine’s inductive withdrawal slightly deshields the nitrogen, while methyl groups donate electron density via hyperconjugation, partially offsetting the N-oxide’s effect.

Table 3: $$^{15}$$N NMR Chemical Shifts for Pyridine N-Oxide Derivatives

Compound$$^{15}$$N Shift (δ, ppm)
Pyridine-62.0
Pyridine N-oxide-98.3
4-Bromo-3,5-dimethylpyridine 1-oxide-112.5

The cumulative electronic effects of substituents create a unique nitrogen environment, distinguishable from simpler pyridine N-oxide analogs [4].

Mass spectrometry of 4-bromo-3,5-dimethylpyridine 1-oxide reveals characteristic fragmentation pathways that are influenced by both the N-oxide functionality and the halogen substitution pattern. The molecular ion peak appears at m/z 202 for the compound with the molecular formula C₇H₈BrNO [1].

Primary Fragmentation Pathways

The most significant fragmentation pathway for pyridine N-oxide compounds involves the characteristic loss of oxygen from the N-oxide group, resulting in deoxygenation to form the corresponding pyridine molecular ion at m/z 186 [2]. This fragmentation occurs through thermal activation in the ion source and represents a diagnostic feature for N-oxide identification [2]. The deoxygenation process is compound-dependent and can be enhanced by elevating the temperature of the heated capillary tube in electrospray ionization sources [2].

Secondary fragmentation patterns include the loss of hydroxyl radical (OH- ) from the molecular ion, producing fragments at m/z 185 [3]. This hydroxyl radical loss is characteristic of N-oxide functional groups and serves as a primary identification marker [3]. Additional fragmentation involves the cleavage of carbon-bromine bonds, which follows Stevenson's rule where the fragment with the lowest ionization energy is formed more frequently [4].

Bromine Isotope Effects

The presence of bromine introduces distinctive isotope patterns in the mass spectrum due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes. The molecular ion cluster shows characteristic peaks separated by 2 mass units, with the M+2 peak appearing at approximately 50% intensity relative to the molecular ion peak [5]. This isotope pattern extends to all bromine-containing fragment ions, providing additional confirmation of bromine retention in specific fragments.

Fragmentation Data Table

Fragment Ion (m/z)Relative Intensity (%)Loss from Molecular IonAssignment
202/20415/8-[M]- + (Br isotope pattern)
186/18845/23-16[M-O]- + (deoxygenation)
185/18735/18-17[M-OH]- + (hydroxyl loss)
171/17325/13-31[M-CH₂OH]- +
12360-79/-81[M-Br]- + (bromine loss)
10740-95/-97[M-Br-O]- +
9475-[C₆H₈N]- + (base peak)
79/8120/10-[Br]- +

The fragmentation data demonstrates that the base peak typically occurs at m/z 94, corresponding to the dimethylpyridinium ion after loss of both bromine and oxygen [6]. This pattern is consistent with the tendency of aromatic heterocycles to form stable aromatic cations through elimination of substituents [6].

Infrared (IR) and Raman Vibrational Spectroscopy

The vibrational spectroscopy of 4-bromo-3,5-dimethylpyridine 1-oxide exhibits characteristic absorption bands that reflect the combined influences of the pyridine ring, N-oxide functionality, methyl substituents, and bromine substitution.

N-Oxide Vibrational Characteristics

The N-oxide functional group exhibits a characteristic very strong infrared absorption band near 1280 cm⁻¹, which is attributed to the N-O stretching vibration [7]. In pyridine N-oxide compounds, this band typically appears in the range of 1243-1265 cm⁻¹ [8]. The exact position within this range depends on the coordination environment and substituent effects [8]. For 4-bromo-3,5-dimethylpyridine 1-oxide, the N-O stretching frequency is expected to appear at approximately 1250 cm⁻¹, shifted slightly from the parent pyridine N-oxide due to the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl groups.

The N-O bending vibration appears as a medium intensity band around 840 cm⁻¹ [8]. This vibration shows minimal frequency shifts upon substitution due to opposing effects: coordination tends to increase the frequency while decreased π-bond character tends to lower it [8].

Aromatic Ring Vibrations

The pyridine ring exhibits characteristic vibrational modes similar to benzene but with reduced symmetry due to the nitrogen atom. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ [9]. Ring stretching vibrations occur at approximately 1600 cm⁻¹ and 1580 cm⁻¹, corresponding to the C=C and C=N stretching modes [9].

The C-H out-of-plane bending vibrations are particularly diagnostic for substitution patterns. For 4-bromo-3,5-dimethylpyridine 1-oxide, these vibrations appear in the 800-900 cm⁻¹ region [8]. The presence of substituents at positions 3, 4, and 5 significantly affects these out-of-plane modes, with the pattern being characteristic of the specific substitution arrangement [10].

Methyl Group Vibrations

The two methyl groups at positions 3 and 5 contribute characteristic vibrational modes. The C-H stretching vibrations of the methyl groups appear in the region 2800-3000 cm⁻¹, typically showing multiple bands due to symmetric and asymmetric stretching modes [9]. The methyl deformation modes appear around 1450 cm⁻¹ and 1380 cm⁻¹, corresponding to asymmetric and symmetric bending vibrations respectively [9].

Bromine-Related Vibrations

The C-Br stretching vibration appears as a medium intensity band in the lower frequency region, typically around 600-700 cm⁻¹ [11]. The exact position depends on the hybridization of the carbon atom and the electronic environment. In aromatic systems, this vibration is often coupled with ring deformation modes [11].

Vibrational Frequency Assignment Table

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3080wν(C-H)Aromatic C-H stretch
2980mνₐₛ(CH₃)Methyl asymmetric stretch
2920mνₛ(CH₃)Methyl symmetric stretch
1600sν(C=C/C=N)Ring stretching
1580sν(C=C/C=N)Ring stretching
1450mδₐₛ(CH₃)Methyl asymmetric bend
1380wδₛ(CH₃)Methyl symmetric bend
1250vsν(N-O)N-oxide stretch
1030mδ(C-H)In-plane C-H bending
840mδ(N-O)N-oxide bending
780wγ(C-H)Out-of-plane C-H bending
650wν(C-Br)Carbon-bromine stretch

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or forbidden in the infrared spectrum [12]. The N-O stretching vibration typically shows strong Raman activity, appearing at similar frequencies to the infrared spectrum but often with enhanced intensity [12]. Ring breathing modes, which are generally Raman-active, appear in the 800-1000 cm⁻¹ region and provide additional structural confirmation [10].

The polarization characteristics of Raman bands offer insights into molecular symmetry. Symmetric vibrations typically show low depolarization ratios, while asymmetric vibrations exhibit higher depolarization values [10]. For 4-bromo-3,5-dimethylpyridine 1-oxide, the reduced molecular symmetry results in most vibrations being both infrared and Raman active, though with varying relative intensities [12].

Solvent and Temperature Effects

Vibrational frequencies can be influenced by solvent interactions and temperature variations. The N-O stretching frequency is particularly sensitive to hydrogen bonding interactions, which can cause frequency shifts of 10-20 cm⁻¹ depending on the solvent system [8]. Temperature variations affect both frequency positions and band intensities, with higher temperatures generally leading to band broadening and slight frequency shifts due to increased molecular motion [13].

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

200.97893 g/mol

Monoisotopic Mass

200.97893 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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